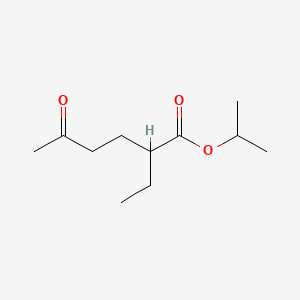

propan-2-yl 2-ethyl-5-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

propan-2-yl 2-ethyl-5-oxohexanoate is a chemical compound belonging to the family of esters. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in different scientific and industrial applications.

Métodos De Preparación

The synthesis of propan-2-yl 2-ethyl-5-oxohexanoate typically involves the esterification of 2-ethyl-5-oxohexanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

propan-2-yl 2-ethyl-5-oxohexanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethyl-5-hydroxyhexanoate, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-5-oxohexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Aplicaciones Científicas De Investigación

propan-2-yl 2-ethyl-5-oxohexanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly in the reduction of ketones to alcohols.

Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of propan-2-yl 2-ethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the reduction of the ketone group to form the corresponding alcohol . This process involves the transfer of hydride ions from cofactors like NADH or NADPH to the ketone group, resulting in the formation of the alcohol product .

Comparación Con Compuestos Similares

propan-2-yl 2-ethyl-5-oxohexanoate can be compared with other similar compounds, such as:

Ethyl 2-isopropyl-5-oxohexanoate: This compound has a similar structure but with an ethyl group instead of an isopropyl group.

Isopropyl 2-ethyl-5-methyl-3-oxohexanoate: This compound has an additional methyl group on the hexanoate chain, which may affect its reactivity and applications.

This compound stands out due to its specific ester group and the position of the ketone group, which influence its reactivity and applications in various fields.

Actividad Biológica

Propan-2-yl 2-ethyl-5-oxohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy.

This compound is synthesized through various organic reactions that involve the functionalization of hexanoic acid derivatives. The unique branching and functional groups present in this compound contribute to its distinctive reactivity patterns, which are essential for its biological applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer cell lines such as A549. A study characterized the cytotoxic effects of several derivatives, including this compound, using an MTT assay to assess cell viability after treatment with various concentrations of the compound .

Key Findings:

- The compound demonstrated a structure-dependent anticancer activity, significantly reducing the viability of A549 cells.

- It showed lower cytotoxicity towards non-cancerous cells, indicating potential selectivity for cancer treatment.

Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 75 | A549 (lung) | >3 |

| Cisplatin | 10 | A549 (lung) | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested against various pathogens to evaluate its ability to inhibit bacterial growth and biofilm formation .

Key Findings:

- The compound exhibited moderate to high antimicrobial activity against several strains.

- It was particularly effective at inhibiting biofilm formation, which is crucial in preventing chronic infections.

Table 2 provides a comparison of the antimicrobial activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | High |

| Escherichia coli | 64 µg/mL | Moderate |

| Klebsiella pneumoniae | 128 µg/mL | Low |

Case Studies

Several case studies have documented the biological activity of this compound:

-

Anticancer Study on Lung Cancer :

- Researchers treated A549 cells with varying concentrations of this compound and observed a dose-dependent reduction in cell viability. The study concluded that compounds with similar structures could be further developed as potential anticancer agents.

-

Antimicrobial Efficacy Against Resistant Strains :

- In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results showed significant inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.

Propiedades

IUPAC Name |

propan-2-yl 2-ethyl-5-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-10(7-6-9(4)12)11(13)14-8(2)3/h8,10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFOSFRSGSCPFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.